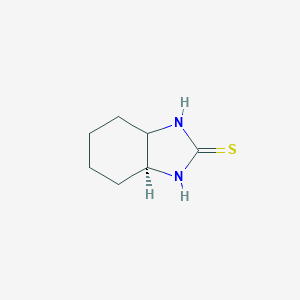

(S,S)-Octahydro-benzoimidazole-2-thione

描述

(S,S)-Octahydro-benzoimidazole-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S,S)-Octahydro-benzoimidazole-2-thione is a heterocyclic compound characterized by a saturated benzimidazole ring fused with a thione functional group. Its unique structure contributes to its diverse biological activities, particularly its antimicrobial and antifungal properties. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.

- Molecular Formula : CHNS

- Molecular Weight : 156.25 g/mol

- IUPAC Name : (3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione

The thione group () plays a significant role in the compound's reactivity and biological interactions. The compound can exist in tautomeric forms, primarily as a thione under normal conditions, which is crucial for its biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The thione functionality allows the compound to interact with biological targets through enzyme inhibition or receptor binding. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against various fungal strains | |

| Cytoprotective | Protects against oxidative hemolysis |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can bind to metal ions and form stable complexes that inhibit enzyme activity.

- Receptor Binding : Interaction with specific receptors alters cellular responses, contributing to its therapeutic effects.

- Oxidative Stress Reduction : The compound has shown potential as an antioxidant, protecting cells from oxidative damage .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Cyclization Reactions : Using appropriate precursors such as o-phenylenediamine and isothiocyanates.

- Reduction and Substitution : The thione group can be reduced to a thiol or substituted with other nucleophiles to modify biological activity .

Table 2: Synthesis Routes

| Method | Description |

|---|---|

| Cyclization | Reaction of o-phenylenediamine with isothiocyanates |

| Reduction | Conversion of thione to thiol using reducing agents |

| Nucleophilic Substitution | Replacement of thione with other nucleophiles |

Case Studies

Several studies have investigated the biological properties of this compound and its derivatives:

- A study demonstrated its effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a lead compound in antibiotic development.

- Another investigation focused on the antioxidant properties of this compound, showing significant cytoprotective effects in vitro against oxidative stress-induced damage .

科学研究应用

Antiviral Activity

Recent studies have highlighted the antiviral potential of (S,S)-octahydro-benzoimidazole-2-thione derivatives. Research indicates that compounds based on this structure exhibit significant antiviral activity against several RNA viruses, including influenza A and coronaviruses. For instance, compounds derived from benzimidazole scaffolds have shown promising results in inhibiting viral replication and cytotoxicity in mammalian cell lines .

Key Findings:

- Influenza A Virus: Certain derivatives demonstrated dual inhibition capabilities against influenza A virus and human coronaviruses.

- Respiratory Syncytial Virus (RSV): Specific thiosemicarbazone derivatives exhibited high potency against RSV, comparable to established antiviral drugs like ribavirin .

Antitumor Activity

Beyond antiviral applications, this compound has been investigated for its antitumor properties. Compounds derived from this structure have shown efficacy against various cancer cell lines, including prostate and triple-negative breast cancer. The mechanism of action is believed to involve the inhibition of specific cellular pathways critical for tumor growth and survival .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

(3aS)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYFNNKRGLROQV-ZBHICJROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2[C@H](C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590056 | |

| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185546-54-7 | |

| Record name | (3aS)-Octahydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。